![molecular formula C20H27NO4 B2557335 2-(3-Pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid CAS No. 2287265-79-4](/img/structure/B2557335.png)
2-(3-Pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid
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Overview
Description
2-(3-Pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid, also known as PACMA 31, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment.
Mechanism of Action
2-(3-Pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid 31 works by targeting the proteasome, a complex of enzymes responsible for protein degradation in cells. Specifically, this compound 31 binds to the active site of the proteasome, inhibiting its function and leading to the accumulation of misfolded proteins within the cell. This accumulation ultimately triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound 31 can induce apoptosis in a variety of cancer cell lines, including breast, prostate, and pancreatic cancer cells. Additionally, this compound 31 has been shown to inhibit the growth and proliferation of cancer cells, suggesting its potential as a cancer therapy. However, further research is needed to fully understand the biochemical and physiological effects of this compound 31.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-Pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid 31 in lab experiments is its specificity for the proteasome, which allows for targeted inhibition of protein degradation in cells. Additionally, this compound 31 has been shown to be effective in inducing apoptosis in a variety of cancer cell lines. However, limitations of using this compound 31 in lab experiments include its synthetic nature and the need for further research to fully understand its potential applications in cancer therapy.
Future Directions
For research on 2-(3-Pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid 31 include investigating its potential as a cancer therapy in animal models and clinical trials. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound 31 and to identify any potential limitations or side effects associated with its use. Finally, studies could explore the potential for this compound 31 to be used in combination with other cancer therapies to enhance its effectiveness.
Synthesis Methods
2-(3-Pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid 31 can be synthesized through a multi-step process involving the reaction of bicyclo[1.1.1]pentane with 3-pentyl-1-bromo-1-ene, followed by the reaction with phenylmethoxycarbonyl chloride and N-hydroxysuccinimide. This process results in the formation of this compound 31, which can be purified through column chromatography.
Scientific Research Applications
2-(3-Pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid 31 has been shown to have potential applications in cancer treatment. Studies have demonstrated that this compound 31 can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound 31 has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-2-3-7-10-19-12-20(13-19,14-19)16(17(22)23)21-18(24)25-11-15-8-5-4-6-9-15/h4-6,8-9,16H,2-3,7,10-14H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUVKEKDCISCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CC(C1)(C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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